tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
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Overview
Description
Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the reaction of tert-butyl acetate with a piperidine derivative. One common method involves the use of tert-butyl bromoacetate and (3R,4S)-3-ethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. These reactors allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
- Tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- Tert-butyl (3R)-3-benzyl-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-4-oxobutanoate
Uniqueness
Tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to its specific stereochemistry and the presence of both tert-butyl and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1676087-93-6 |
---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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